molecular formula C14H24N2O4 B15220047 tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15220047
M. Wt: 284.35 g/mol
InChI Key: RPONUPDZLLDWPC-VHSXEESVSA-N
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Description

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its spirocyclic structure may also provide insights into the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart enhanced stability and reactivity to polymers and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl (3R,4S)-4-(((tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate lies in its specific stereochemistry and functional group arrangement. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-9-10(15)14(11(17)19-9)5-7-16(8-6-14)12(18)20-13(2,3)4/h9-10H,5-8,15H2,1-4H3/t9-,10+/m0/s1

InChI Key

RPONUPDZLLDWPC-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)N

Origin of Product

United States

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